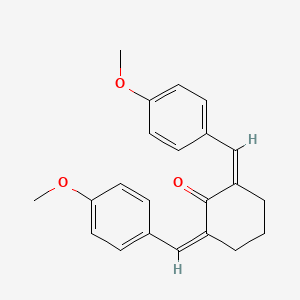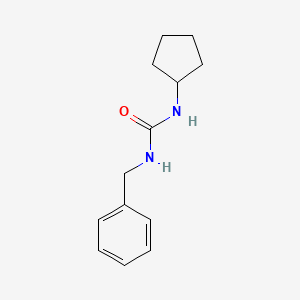![molecular formula C20H16F2O B7451260 (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one, also known as EF24, is a synthetic compound that has gained attention for its potential therapeutic applications in various diseases. EF24 belongs to the curcumin analog family, which is a group of compounds derived from the natural product curcumin found in turmeric.
Mechanism of Action
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one exerts its effects through multiple mechanisms of action. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has also been shown to inhibit NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been shown to inhibit STAT3, which is a transcription factor that promotes cancer cell survival and proliferation.
Biochemical and Physiological Effects:
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which reduce inflammation. In addition, (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been shown to increase the expression of anti-apoptotic proteins, such as Bcl-2, which promote cell survival.
Advantages and Limitations for Lab Experiments
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has several advantages for lab experiments. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one is a synthetic compound, which allows for reproducible synthesis and purification. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one is also stable and can be stored for long periods of time. However, (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has some limitations for lab experiments. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one research. One future direction is to develop more efficient synthesis methods to increase the yield and purity of (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one. Another future direction is to improve the bioavailability of (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one to increase its effectiveness in vivo. Additionally, future research could focus on identifying the optimal dose and treatment duration of (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one for various diseases. Finally, future research could investigate the potential synergistic effects of (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one with other compounds for enhanced therapeutic efficacy.
Synthesis Methods
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one is synthesized through a multistep process starting from commercially available 4-fluorobenzaldehyde and cyclohexanone. The synthesis involves the condensation of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the intermediate, (4-fluorophenyl)methylenecyclohexanone. The intermediate is then treated with a base and paraformaldehyde to form (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one. The synthesis of (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, (2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12-,17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPNBQOTKFPYEG-MCOFMCJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)


![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)

![5-[5-(Methylthio)-1,3,4-thiadiazole-2-yl]-1H-tetrazole](/img/structure/B7451249.png)



![Ethyl 2-(2,7-diazaspiro[4.5]decane-7-carbonylamino)benzoate;hydrochloride](/img/structure/B7451276.png)
![4-(4-fluorophenyl)-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)-4-oxobutanamide;hydrochloride](/img/structure/B7451280.png)